molecular formula C13H17BrFNO B14130327 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide

2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide

Katalognummer: B14130327
Molekulargewicht: 302.18 g/mol
InChI-Schlüssel: YZJWJKCTIAWPHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide is an organic compound with the molecular formula C13H17BrFNO and a molecular weight of 302.19 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by halogenation and amide formation . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine and fluorine sources. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3-fluoro-N,N-bis(1-methylethyl)benzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C13H17BrFNO

Molekulargewicht

302.18 g/mol

IUPAC-Name

2-bromo-3-fluoro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17BrFNO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(15)12(10)14/h5-9H,1-4H3

InChI-Schlüssel

YZJWJKCTIAWPHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.